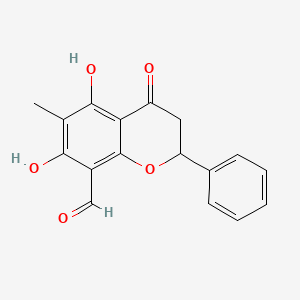

2H-1-Benzopyran-8-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-

Beschreibung

The compound 2H-1-Benzopyran-8-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl- is a benzopyran derivative characterized by a fused benzene and pyran ring system. Key structural features include:

- A carboxaldehyde group at position 8.

- 3,4-dihydro saturation in the pyran ring.

- Hydroxyl groups at positions 5 and 7.

- A methyl substituent at position 6.

- A 4-oxo (ketone) group at position 4.

- A phenyl group at position 2.

Benzopyrans are widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Comparisons below rely on structurally related analogs.

Eigenschaften

IUPAC Name |

5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-15(20)11(8-18)17-14(16(9)21)12(19)7-13(22-17)10-5-3-2-4-6-10/h2-6,8,13,20-21H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONESXBRHUWVWFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131047 | |

| Record name | 3,4-Dihydro-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2H-1-benzopyran-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55743-14-1 | |

| Record name | 3,4-Dihydro-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2H-1-benzopyran-8-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55743-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2H-1-benzopyran-8-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Aldol Condensation Approaches

The benzopyran scaffold is frequently assembled via aldol condensation between substituted salicylaldehydes and α,β-unsaturated carbonyl compounds. For the target molecule, 5,7-dihydroxy-6-methyl-salicylaldehyde derivatives serve as ideal precursors. Search result demonstrates that reacting 5-bromosalicylaldehyde with phenylvinylboronic acid in ethanol under amine catalysis (e.g., dibenzylamine) at 70°C yields 2-phenyl-2H-chromenes. Adapting this method, 5,7-dimethoxy-6-methyl-salicylaldehyde (to protect hydroxyl groups) could undergo analogous coupling with phenylboronic acid derivatives to install the C2 phenyl group while forming the pyran ring.

A critical modification involves introducing the C8 aldehyde. Search result reveals that DIBAL-H reduction of 8-methoxy-2H-chromene-3-carbonitrile generates the corresponding aldehyde in 91.8% yield. Applying this to a C8-cyano intermediate (synthesized via cyanation of a brominated precursor) would enable aldehyde installation post-cyclization.

Multicomponent Reaction (MCR) Strategies

Search result highlights a solvent-free MCR using 1-naphthol, aromatic aldehydes, and benzenesulfonyl acetonitrile with piperidine catalysis to synthesize 4H-benzochromenes. For the target compound, substituting 1-naphthol with 5,7-dihydroxy-6-methyl-2-phenylphenol and employing a formylating agent (e.g., DMF/POCl3) could introduce the C8 aldehyde in situ. This one-pot approach minimizes purification steps and improves atom economy.

Functional Group Installation and Modification

C4 Ketone Formation

The 4-oxo group is pivotal for electronic stabilization of the benzopyran core. Search result discloses that 2H-1-benzopyran-2-ones form via cyclization of o-halocinnamic acids under polyester-forming conditions. While this method typically yields coumarins (2-ones), modifying the substrate to a 3,4-dihydro precursor followed by oxidation (e.g., PCC or IBX) could generate the 4-ketone. Alternatively, search result employs 3-(hydroxymethyl)-substituted benzopyran-4-ones, where oxidation of a C4 hydroxymethyl group to a ketone is feasible using Jones reagent.

Hydroxyl Group Deprotection

The 5,7-dihydroxy groups necessitate careful protection-deprotection sequences. Search result utilizes BCl3 in dichloromethane at 0°C to cleave methyl ethers, achieving quantitative deprotection without affecting other functionalities. Applying this to 5,7-dimethoxy intermediates (synthesized via methyl iodide/K2CO3) would yield the desired dihydroxy groups post-cyclization.

Regioselective Methyl and Phenyl Group Introduction

C6 Methylation

Electrophilic aromatic substitution (EAS) using methylating agents (e.g., Me2SO4) under Friedel-Crafts conditions (AlCl3 catalyst) can install the C6 methyl group. Search result confirms that 6-methyl-2-phenyl-2H-chromen-7-ol derivatives form via directed ortho-metalation, where a methoxy group at C5 directs methylation to C6.

C2 Phenylation

The Chan-Lam coupling, as detailed in search result, enables direct C2 arylation using phenylboronic acid and Cu(OAc)2 in ethanol at 70°C. This method outperforms Ullmann-type couplings in regioselectivity and avoids harsh conditions.

Synthetic Route Integration and Optimization

A proposed convergent synthesis integrates these methodologies:

Step 1 : Prepare 5,7-dimethoxy-6-methyl-salicylaldehyde via:

Step 2 : Aldol condensation with phenylvinylboronic acid and dibenzylamine in ethanol (70°C, 24 h) to form the 2-phenyl-3,4-dihydro-8-methoxybenzopyran.

Step 3 : Cyanate introduction at C8 via SNAr using CuCN/DMF (110°C), followed by DIBAL-H reduction (-20°C, toluene) to aldehyde.

Step 5 : BCl3-mediated deprotection of methoxy groups (0°C → 40°C).

Analytical Validation and Challenges

Spectroscopic Characterization

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

5,7-Dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological studies.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including anticancer and neuroprotective effects.

Wirkmechanismus

The mechanism of action of 5,7-dihydroxy-6-methyl-4-oxo-2-phenyl-2,3-dihydrochromene-8-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)

Structural Differences :

- Ring system : 4H-1-benzopyran-4-one (unsaturated ketone at position 4) vs. 2H-1-benzopyran with 3,4-dihydro saturation.

- Position 2 substituent : 4-methoxyphenyl vs. phenyl.

- Carboxaldehyde : Absent in this compound.

Properties :

- Molecular formula : C₁₇H₁₄O₅.

- Molecular weight : 298.29 g/mol.

- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .

The absence of a carboxaldehyde reduces electrophilic character.

2H-1-Benzopyran, 3,4-dihydro-4-(4-methoxyphenyl)- (CAS 113386-18-8)

Structural Differences :

- Position 4 substituent : 4-methoxyphenyl vs. 4-oxo in the target compound.

- Functional groups : Lacks hydroxyl groups at positions 5 and 7 and carboxaldehyde at position 8.

Properties :

- Molecular formula : C₁₆H₁₆O₂.

- Molecular weight : 240.30 g/mol.

- Hazards : Similar GHS classifications as the above compound (acute toxicity, irritation) .

Implications: The 4-methoxyphenyl group may increase lipophilicity, affecting bioavailability.

2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-

Structural Differences :

- Carboxaldehyde position : Position 6 vs. 8 in the target compound.

- Additional substituents : (4-methoxyphenyl)methyl at position 3 and methyl at position 8.

Properties :

Implications :

The carboxaldehyde at position 6 may influence steric hindrance differently than at position 8. The (4-methoxyphenyl)methyl group adds bulk and lipophilicity.

Functional Group Impact on Properties

Carboxaldehyde Position :

- Position 8 (target) vs. 6 (): Affects electronic distribution and steric interactions. A carboxaldehyde at position 8 may participate in conjugation with the aromatic ring, altering reactivity.

Methoxy vs. Phenyl Groups :

- Methoxy groups () increase lipophilicity compared to phenyl, influencing membrane permeability in biological systems.

Biologische Aktivität

2H-1-Benzopyran-8-carboxaldehyde, also known as a coumarin derivative, has garnered interest in the scientific community due to its diverse biological activities. This compound is part of a larger class of benzopyran derivatives that have shown promise in various therapeutic areas, including anticancer, antibacterial, antifungal, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzopyran moiety with multiple functional groups that contribute to its biological activity. The specific arrangement of hydroxyl and carbonyl groups plays a crucial role in its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of coumarin derivatives, including 2H-1-Benzopyran-8-carboxaldehyde. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance:

- Mechanism of Action : The compound has been shown to interact with specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest that it binds effectively to the active sites of kinases like CK2, which are critical in cancer signaling pathways .

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Comparison Control |

|---|---|---|

| HepG2 | 2.62 - 4.85 | Doxorubicin |

| HeLa | 0.39 - 0.75 | Doxorubicin |

Antibacterial Activity

The antibacterial properties of 2H-1-Benzopyran-8-carboxaldehyde have also been investigated:

- Spectrum of Activity : The compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing limited effects on Gram-negative strains .

- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values indicating moderate antibacterial effects, particularly against Helicobacter pylori, suggesting potential applications in treating infections caused by resistant bacterial strains .

Antifungal and Antiparasitic Activity

Research into the antifungal and antiparasitic activities of related benzopyran compounds indicates potential efficacy:

- Fungal Inhibition : Some derivatives have shown effectiveness against fungal pathogens like Rhizoctonia solani, although the specific activity of 2H-1-Benzopyran-8-carboxaldehyde requires further exploration .

- Antiparasitic Effects : Initial evaluations suggest possible activity against protozoan parasites; however, detailed studies are necessary to confirm these findings.

Case Studies

- Study on Anticancer Efficacy : A study published in Molecules evaluated several coumarin derivatives for their anticancer properties. Among them, 2H-1-Benzopyran-8-carboxaldehyde demonstrated significant inhibition of HepG2 cell proliferation through apoptosis induction mechanisms .

- Antibacterial Evaluation : A comparative study assessed the antibacterial effects of various coumarin derivatives, highlighting the superior activity of those containing specific substituents at the benzopyran core. The results indicated that modifications at the C3 position significantly influenced antibacterial potency .

Q & A

Q. How can reaction mechanisms for benzopyran ring formation be elucidated using kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.